

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

Cat. No.: B158590

[Get Quote](#)

This technical guide provides a comprehensive overview of the core chemical properties of **1,5-dimethoxynaphthalene**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and workflow information.

Core Chemical and Physical Properties

1,5-Dimethoxynaphthalene is a disubstituted naphthalene derivative with the chemical formula $C_{12}H_{12}O_2$.^{[1][2][3]} It is a solid at room temperature with a melting point in the range of 180-184 °C.^[3] The following table summarizes its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	188.22 g/mol	[1] [2] [3]
CAS Number	10075-63-5	[1] [2] [3]
Appearance	Solid	[3]
Melting Point	180-184 °C	[3]
Boiling Point	311.2 °C at 760 mmHg	
Density	1.097 g/cm ³	
Flash Point	130.3 °C	
Vapor Pressure	0.00105 mmHg at 25 °C	
XLogP3	3.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

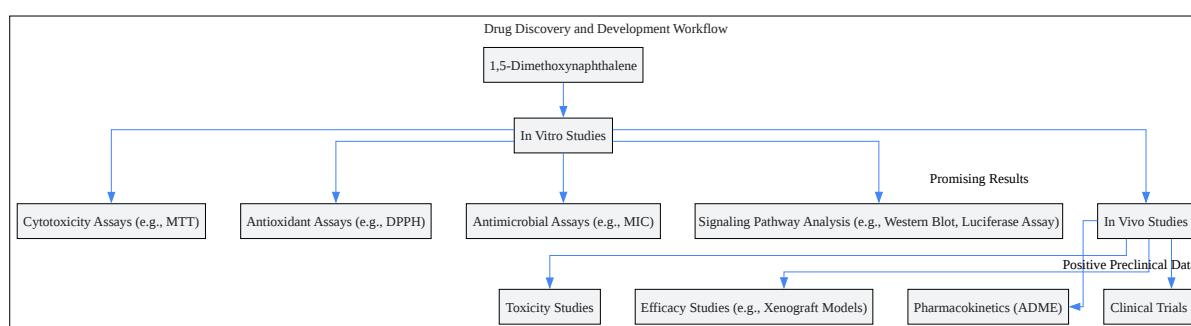
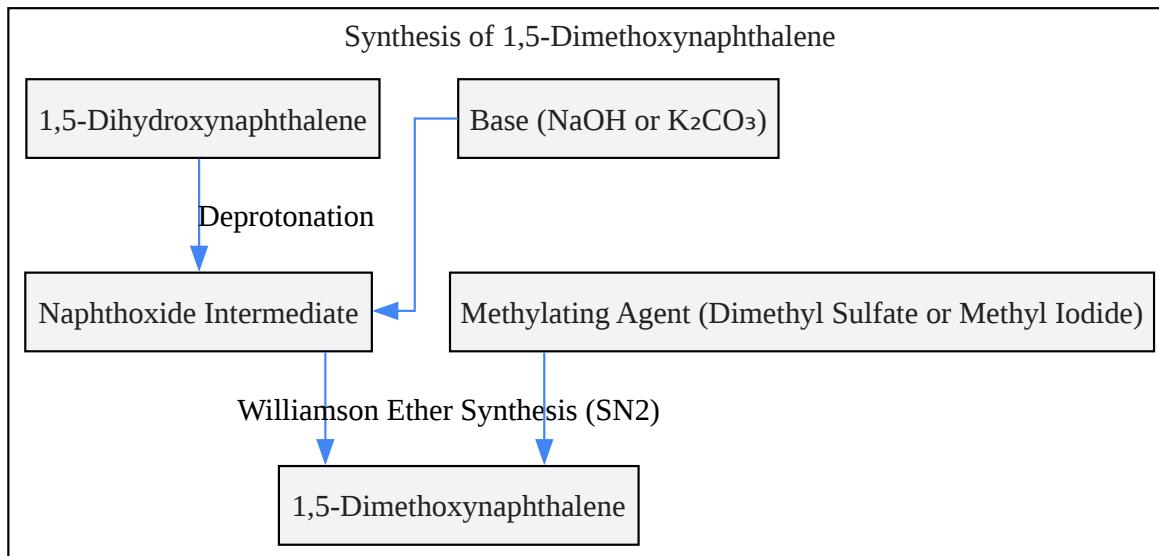
Synthesis and Reactivity

The primary synthetic route to **1,5-dimethoxynaphthalene** is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene. This involves the deprotonation of the hydroxyl groups with a base, followed by reaction with a methylating agent.

Experimental Protocol: Synthesis of 1,5-Dimethoxynaphthalene

This protocol is adapted from procedures for analogous naphthalene derivatives.

Materials:



- 1,5-Dihydroxynaphthalene

- Dimethyl sulfate (or Methyl iodide)
- Sodium hydroxide (or Potassium carbonate)
- Anhydrous acetone (if using K_2CO_3)
- Methanol
- Water
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate

Procedure:

- Base-mediated Deprotonation:
 - Using Sodium Hydroxide: Dissolve 1,5-dihydroxynaphthalene in a 10% aqueous sodium hydroxide solution.
 - Using Potassium Carbonate: In a flame-dried round-bottom flask, create a slurry of 1,5-dihydroxynaphthalene and an excess of finely powdered, anhydrous potassium carbonate in anhydrous acetone.[4]
- Methylation:
 - Slowly add dimethyl sulfate (or methyl iodide) to the reaction mixture with stirring. Gentle warming may be necessary to initiate the reaction.
 - If using potassium carbonate and methyl iodide, heat the mixture to reflux and maintain it overnight with vigorous stirring.[4]
- Work-up and Purification:
 - After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

- If using NaOH, the product may precipitate out. Filter the solid and wash thoroughly with water.
- If using K₂CO₃, filter the reaction mixture to remove the inorganic salts.^[4] Evaporate the solvent from the filtrate under reduced pressure.
- For further purification, the crude product can be extracted with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.^[4]
- The final product can be purified by recrystallization from a suitable solvent such as ethanol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dimethoxynaphthalene | C12H12O2 | CID 252527 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1,5-Dimethoxynaphthalene 97 10075-63-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of 1,5-Dimethoxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158590#1-5-dimethoxynaphthalene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com